N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
“N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound that has been studied for its potential applications in plant defense responses . It has been found to partially mimic the effects of methyl jasmonate, a phytohormone that induces plant defense responses against pathogens and herbivores .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . A catalyst-free synthesis method has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Research on derivatives of celecoxib, a compound structurally related to the one , demonstrates potential anti-inflammatory and analgesic activities. These derivatives were evaluated for their ability to reduce inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Activities
The same study found that some celecoxib derivatives displayed modest inhibition of HCV NS5B RdRp activity and showcased anticancer activity against human tumor cell lines, indicating their potential therapeutic applications beyond their primary anti-inflammatory uses (Ş. Küçükgüzel et al., 2013).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, another related group of compounds, have shown herbicidal activity, particularly as post-emergence agents against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, suggesting their utility in agricultural applications (J. Eussen et al., 1990).
Antidiabetic Agents
Fluorinated pyrazoles and benzenesulfonamides have been synthesized as potential antidiabetic agents. Preliminary screenings of these compounds revealed significant antidiabetic activity, suggesting a promising avenue for the development of new diabetes treatments (H. Faidallah et al., 2016).
Anti-Hyperalgesic and Anti-Edematogenic Effects
Research into 4-(3-aryl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides has uncovered their anti-hyperalgesic and anti-edematogenic effects in mice. These findings indicate their potential as alternative treatments for arthritic pain without causing locomotive disorders, comparable to Celecoxib in efficacy (M. M. Lobo et al., 2015).
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-1-3-13(4-2-12)27(25,26)23-8-10-24-9-7-22-15(24)14-11-20-5-6-21-14/h1-7,9,11,23H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMWXNLPKPTOEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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